Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. Its molecular formula is C11H19NO4·HCl, and it has a molecular weight of 267.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride typically involves a multi-step process. One common method includes the condensation of an appropriate aldehyde with a 1,2-diol in the presence of a catalyst such as indium chloride. This reaction is usually carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(8-amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate: Shares a similar spirocyclic structure but differs in the position of functional groups.
8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride: Another spirocyclic compound with different substituents.
Uniqueness
Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C11H20ClNO4 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO4.ClH/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11;/h8-9H,2-7,12H2,1H3;1H |
InChI Key |
GMGNIVCUGRPDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl |
Origin of Product |
United States |
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